1-methyl-3-propyl-1H-imidazol-3-ium chloride
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Overview
Description
1-Methyl-3-propyl-1H-imidazol-3-ium chloride is a versatile ionic liquid with a variety of applications in chemistry, biology, medicine, and industry. This compound is characterized by its imidazolium cation, which is known for its stability and ability to form strong ionic bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-propyl-1H-imidazol-3-ium chloride can be synthesized through the alkylation of 1-methylimidazole with 1-chloro-3-propylpropane. The reaction typically involves heating the reactants in an appropriate solvent, such as acetonitrile, under reflux conditions.
Industrial Production Methods: On an industrial scale, the compound is produced using similar methods but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-propyl-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The imidazolium ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can be performed to reduce the imidazolium ring.
Substitution: The chloride ion can be substituted with other anions to form different ionic liquids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halides and pseudohalides can be used to substitute the chloride ion.
Major Products Formed:
N-oxides of the imidazolium ring.
Reduced forms of the imidazolium ring.
Different ionic liquids with varied anions.
Scientific Research Applications
1-Methyl-3-propyl-1H-imidazol-3-ium chloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a solvent and catalyst in organic synthesis and polymerization reactions.
Biology: The compound is used in the study of cell membranes and as a medium for biological assays.
Industry: It is employed in the production of advanced materials, such as ionic liquid-based electrolytes for batteries.
Mechanism of Action
The mechanism by which 1-methyl-3-propyl-1H-imidazol-3-ium chloride exerts its effects depends on its application:
As a Solvent: It stabilizes transition states and intermediates, enhancing reaction rates.
As a Catalyst: It facilitates reactions by providing a favorable ionic environment.
In Drug Delivery: It interacts with cell membranes, aiding in the transport of therapeutic agents.
Molecular Targets and Pathways:
Cell Membranes: It interacts with phospholipids and proteins in cell membranes.
Enzymatic Pathways: It can inhibit or activate certain enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
1-Methyl-3-propyl-1H-imidazol-3-ium chloride is compared with other similar compounds, such as:
1-Propyl-3-methylimidazolium chloride: Similar structure but different alkyl chain length.
1-Ethyl-3-methylimidazolium chloride: Different alkyl group on the imidazolium ring.
1-Butyl-3-methylimidazolium chloride: Longer alkyl chain providing different physical properties.
Uniqueness: The presence of the propyl group on the imidazolium ring gives this compound unique solubility and reactivity characteristics compared to its analogs.
Properties
IUPAC Name |
1-methyl-3-propylimidazol-1-ium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.ClH/c1-3-4-9-6-5-8(2)7-9;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLFMOZUQSZTML-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79917-89-8 |
Source
|
Record name | 1-Propyl-3-methylimidazolium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79917-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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